molecular formula AsH3+ B1239920 Trihydridoarsenic(.1+)

Trihydridoarsenic(.1+)

Cat. No. B1239920
M. Wt: 77.946 g/mol
InChI Key: LTKWZIUEGOOERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trihydridoarsenic(.1+) is an arsenic hydride and an inorganic radical cation.

Scientific Research Applications

Organometallic Chemistry and Molecular Structure

Trihydridoarsenic(.1+) compounds have been extensively studied in organometallic chemistry. A significant application is seen in the synthesis and structural analysis of various metal complexes. For instance, half-sandwich trihydrido ruthenium complexes have been prepared and characterized through spectroscopic methods and X-ray structure analysis (Osipov et al., 2007). Similar research has been done on heterometallic trinuclear polyhydrido complexes containing ruthenium and other metals, revealing insights into their structure and site selectivity in reactions with phosphines (Shima et al., 2009).

Catalysis and Activation of Alkanes

These complexes have also shown promise in catalysis, particularly in alkane activation. Research has demonstrated the effective activation of alkanes to cleave C-H bonds in a selective manner, which is crucial in organic synthesis and industrial processes (Suzuki et al., 2001). This includes the synthesis of ruthenium polyhydrido clusters, which have potential applications in various catalytic processes (Ohashi et al., 2007).

Environmental and Nuclear Medicine Applications

In the environmental sector, trihydridoarsenic(.1+) compounds can be used for advanced desalination techniques, as seen in the performance analysis of a trihybrid NF/RO/MSF desalination plant (Hamed et al., 2009). Furthermore, in nuclear medicine, these compounds have been explored for the production of isotopically pure arsenic-72, which is important in developing novel theranostic radiopharmaceuticals (Ellison et al., 2016).

properties

Product Name

Trihydridoarsenic(.1+)

Molecular Formula

AsH3+

Molecular Weight

77.946 g/mol

InChI

InChI=1S/AsH3/h1H3/q+1

InChI Key

LTKWZIUEGOOERX-UHFFFAOYSA-N

Canonical SMILES

[AsH3+]

Origin of Product

United States

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